Cas no 946281-10-3 (1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one)
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-3-(piperidin-1-ylcarbonyl)-1,8-naphthyridin-2(1H)-one
- 1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2-one
- 1-benzyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
-
- Inchi: 1S/C21H21N3O2/c25-20(23-12-5-2-6-13-23)18-14-17-10-7-11-22-19(17)24(21(18)26)15-16-8-3-1-4-9-16/h1,3-4,7-11,14H,2,5-6,12-13,15H2
- InChI Key: XWDJRFZXGAIFTR-UHFFFAOYSA-N
- SMILES: O=C(C1=CC2=CC=CN=C2N(CC2C=CC=CC=2)C1=O)N1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 562
- XLogP3: 2.8
- Topological Polar Surface Area: 53.5
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2752-0572-2μmol |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-5μmol |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-10μmol |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-20μmol |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 20μl |
$79.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-1mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-2mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-3mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-4mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-5mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
| Life Chemicals | F2752-0572-10mg |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one |
946281-10-3 | 90%+ | 10mg |
$79.0 | 2023-04-24 |
1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one Related Literature
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one
1-Benzyl-3-(Piperidine-1-Carbonyl)-1,2-Dihydro-1,8-Naphthyridin-2-One: A Comprehensive Overview
1-Benzyl-3-(Piperidine-1-Carbonyl)-1,2-Dihydro-1,8-Naphthyridin-2-One is a complex organic compound with the CAS Registry Number 946281-10-3. This compound belongs to the class of naphthyridines, which are bicyclic aromatic heterocycles with two nitrogen atoms in the ring system. The structure of this compound is characterized by a naphthyridine core, a benzyl group attached at position 1, and a piperidine carbonyl group at position 3. These structural features make it a unique molecule with potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 1-Benzyl-3-(Piperidine-1-Carbonyl)-1,2-Dihydro-1,8-Naphthyridin-2-One involves multi-step organic reactions. The process typically begins with the preparation of the naphthyridine core, followed by functionalization at specific positions to introduce the benzyl and piperidine carbonyl groups. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of transition metal catalysts and microwave-assisted synthesis has significantly improved the yield and purity of this compound.
One of the most promising applications of 946281-10-3 lies in its potential as a pharmacological agent. The naphthyridine framework is known for its ability to interact with various biological targets, such as enzymes and receptors. Recent studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, which are key enzymes involved in cellular signaling pathways. This property makes it a candidate for further exploration in drug discovery programs targeting diseases such as cancer and inflammatory disorders.
In addition to its pharmacological applications, 946281-10-3 has also been investigated for its electronic properties. The conjugated π-system in the naphthyridine core contributes to its ability to absorb light in the visible spectrum. This characteristic makes it a potential candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have recently explored the possibility of incorporating this compound into polymer blends to enhance their electronic performance.
The physical and chemical properties of 946281-10-3 are critical for understanding its behavior under different conditions. For example, its melting point is approximately 250°C, and it is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These properties are essential for optimizing its synthesis and purification processes. Furthermore, stability studies have shown that this compound is relatively stable under ambient conditions but may degrade under harsh acidic or basic environments.
Recent advancements in computational chemistry have provided deeper insights into the molecular structure and reactivity of 946281-10-3. Density functional theory (DFT) calculations have been used to study the electronic distribution and reactivity of this compound at the molecular level. These studies have revealed that the presence of electron-donating groups, such as the benzyl group, significantly influences the electronic properties of the molecule. This information is valuable for designing derivatives with enhanced biological or electronic properties.
In conclusion, 946281-10-3, or 1-Benzyl-3-(Piperidine-1-Carbonyl)-1,2-Dihydro-1,8-Naphthyridin-2-One, is a versatile compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthetic and computational chemistry, positions it as an important molecule for future research and development across multiple disciplines.
946281-10-3 (1-benzyl-3-(piperidine-1-carbonyl)-1,2-dihydro-1,8-naphthyridin-2-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)